molecular formula C9H11NO3S B2370302 2-[Methyl(methylimino)oxo-lambda6-sulfanyl]benzoic acid CAS No. 2060063-56-9

2-[Methyl(methylimino)oxo-lambda6-sulfanyl]benzoic acid

Cat. No. B2370302
CAS RN: 2060063-56-9
M. Wt: 213.25
InChI Key: JXXXLCANESPHSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-[Methyl(methylimino)oxo-lambda6-sulfanyl]benzoic acid”, also known as MMSBA, is a chemical compound with the molecular formula C9H9NO3S . It has a molecular weight of 213.26 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H11NO3S/c1-10-14(2,13)8-6-4-3-5-7(8)9(11)12/h3-6H,2H2,1H3,(H,10,13)(H,11,12) . This code provides a specific textual representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature .

Scientific Research Applications

Dual Enzyme Inhibition

A pivotal area of research for derivatives of 2-[methyl(methylimino)oxo-lambda6-sulfanyl]benzoic acid involves their role as potent inhibitors of thymidylate synthase (TS) and dihydrofolate reductase (DHFR). One study highlighted a compound, N-{4-[(2-Amino-6-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-5-yl)sulfanyl]benzoyl}-L-glutamic acid, which emerged as the most potent dual inhibitor of human TS and DHFR known at that time. Such compounds hold significant promise for developing new treatments, as TS and DHFR are critical enzymes in DNA synthesis and cell proliferation, making them prime targets for anticancer drugs (Gangjee et al., 2008).

Anti-Helicobacter pylori Activity

In the realm of infectious diseases, derivatives of this compound, such as certain carbamates derived from a 2-([3-[(1H-benzimidazol-2-ylsulfanyl)methyl]-phenyl]sulfanyl)-1-ethanol scaffold, have demonstrated potent and selective activity against the gastric pathogen Helicobacter pylori. A specific carbamate exhibited low minimal inhibition concentration (MIC) values against various clinically relevant H. pylori strains, including those resistant to conventional treatments. The compound also showcased a low rate of resistance development, making it a potential candidate for a novel anti-H. pylori agent (Carcanague et al., 2002).

Induction of Stress Tolerance in Plants

Another fascinating application involves the use of benzoic acid derivatives, such as sulfosalicylic acid and methyl salicylic acid, in promoting multiple stress tolerance in plants. These compounds have been found to induce tolerance to heat, drought, and chilling stress in various plant species, much like salicylic and acetylsalicylic acids. The presence of the benzoic acid structural portion, common to all these molecules, is speculated to be a key functional group imparting this stress tolerance (Senaratna et al., 2004).

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it can cause certain hazards. The hazard statements associated with this compound are H302, H312, and H332, indicating that it can be harmful if swallowed, in contact with skin, or if inhaled . The precautionary statements include P260, P270, P280, P402 + P404, which advise avoiding breathing dust/fume/gas/mist/vapors/spray, not eating, drinking or smoking when using this product, wearing protective gloves/protective clothing/eye protection/face protection, and storing it in a dry place and in a closed container .

properties

IUPAC Name

2-(N,S-dimethylsulfonimidoyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3S/c1-10-14(2,13)8-6-4-3-5-7(8)9(11)12/h3-6H,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXXXLCANESPHSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN=S(=O)(C)C1=CC=CC=C1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.